6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features. The compound is characterized by a bromine atom and methoxy substituents on the phenyl ring, which may influence its biological activity.
This compound can be synthesized through various chemical methods, including microwave-assisted reactions and traditional organic synthesis techniques. Its molecular formula is , and it has a molecular weight of 361.19 g/mol. The compound is cataloged under CAS number 725253-26-9.
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is classified as an imidazo[1,2-a]pyridine derivative. This class of compounds is known for exhibiting diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:
The synthesis employs green chemistry principles by minimizing solvent use and maximizing energy efficiency through microwave technology. This method enhances reaction rates and yields while reducing environmental impact.
The molecular structure of 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde features a fused imidazo[1,2-a]pyridine ring system with a carbaldehyde functional group at position 3. The presence of bromine and methoxy groups introduces significant electronic effects that can influence the compound's reactivity and biological properties.
The key structural data includes:
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing effects of the bromine atom and the electron-donating properties of the methoxy groups, which can modulate its electrophilicity.
The mechanism of action for compounds like 6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves interactions at the molecular level with biological targets such as enzymes or receptors.
Further experimental data would be required to elucidate specific binding mechanisms and affinities for particular targets.
The physical properties include:
Key chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy confirm the structure and purity of synthesized compounds .
6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has potential applications in:
Research continues into its efficacy as an antimicrobial agent and its potential role in cancer therapies . Further studies are warranted to explore its full therapeutic potential and mechanisms of action.
The synthesis of 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 725253-26-9) proceeds through sequential functionalization of the imidazo[1,2-a]pyridine scaffold. The core assembly typically begins with the condensation of 2-amino-5-bromopyridine and α-brominated carbonyl precursors under optimized conditions. A highly efficient one-pot method utilizes microwave irradiation (150W) in ethanol/water (1:1 v/v) at 110°C for 10 minutes under argon atmosphere, achieving yields exceeding 80% for the brominated imidazo[1,2-a]pyridine intermediate [2] [6]. Subsequent steps focus on introducing the 3,4-dimethoxyphenyl moiety at C2 and the formyl group at C3. The reaction sequence requires precise temperature control and inert atmosphere maintenance to prevent decomposition of sensitive intermediates, particularly during bromine retention. Key advantages of this approach include regioselective control and compatibility with halogen substituents, essential for preserving the C6-bromine for downstream derivatization [1] [8].
The C6-bromine atom in the imidazo[1,2-a]pyridine scaffold serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This bromine substituent demonstrates exceptional reactivity in Suzuki-Miyaura couplings with arylboronic acids and Buchwald-Hartwig aminations with primary/secondary amines. The electron-deficient nature of the imidazo[1,2-a]pyridine ring enhances oxidative addition efficiency at palladium centers. Optimal conditions employ Pd(PPh₃)₄ (2-5 mol%) as catalyst with potassium carbonate base in toluene/ethanol mixtures at 80-90°C, enabling biaryl formation while preserving the aldehyde functionality [7] [10]. Crucially, the bromine remains stable during earlier synthetic steps due to strategic protection of the formyl group as acetal derivatives when harsh conditions are required for dimethoxyphenyl installation. This orthogonal reactivity allows sequential functionalization of the molecule for structure-activity relationship studies in medicinal chemistry applications [9].
The Vilsmeier-Haack reaction provides the most efficient method for regioselective formylation at the C3 position. This transformation uses POCl₃ in DMF at 0°C to 25°C, generating the electrophilic chloroiminium ion that selectively targets the electron-rich C3 position of the imidazo[1,2-a]pyridine system. For 6-bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine, this reaction proceeds with >90% regioselectivity due to the inherent electronic bias of the heterocycle, where C3 is the most nucleophilic site [2] [5]. Alternative approaches include:
The Vilsmeier-Haack protocol remains superior for scalability and functional group tolerance, particularly with bromine and methoxy substituents present. Post-formylation, purification typically involves column chromatography with DCM/acetone gradients (100:0 to 75:25) to isolate the bright yellow crystalline product [5] [10].
Installation of the 3,4-dimethoxyphenyl group employs copper-catalyzed Ullmann-type coupling between 6-bromoimidazo[1,2-a]pyridine derivatives and ortho-substituted aryl halides. Key innovations include:
The electron-donating methoxy groups enhance aryl halide reactivity in oxidative addition to copper. This method circumvents traditional protection/deprotection sequences for phenolic groups, directly installing the dimethoxyphenyl moiety in yields up to 85% [9]. Recent advances utilize copper nanoparticles (5-10 nm) on mesoporous silica supports, achieving >90% conversion with catalyst loadings as low as 0.5 mol% [4].
Recent methodologies emphasize sustainability in synthesizing this complex heterocycle:
Table 1: Comparative Analysis of Synthetic Approaches
Method | Conditions | Yield (%) | Reaction Time | PMI* |
---|---|---|---|---|
Conventional Solvent | Ethanol/H₂O, 110°C, MW | 80 | 10 min | 58 |
Deep Eutectic Solvent | ChCl:Urea, RT | 92 | 1 min | 8 |
Mechanochemical | Solvent-free, ball milling | 88 | 15 min | 5 |
Continuous Flow | Microreactor, 130°C, 5 min residence | 85 | 5 min | 15 |
*Process Mass Intensity
These innovations reduce Process Mass Intensity (PMI) by up to 90% while maintaining or improving yields, addressing critical environmental and economic constraints in pharmaceutical manufacturing [6] [9].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8